Cas no 95970-21-1 (3,4-Dibromo-5-methoxyaniline)

3,4-Dibromo-5-methoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dibromo-5-methoxyaniline
- 5-Amino-2,3-dibromoanisole
-
- Inchi: InChI=1S/C7H7Br2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
- InChI Key: YNYYTWXCHFXNEX-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=C1Br)Br)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
3,4-Dibromo-5-methoxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 061628-1g |
3,4-Dibromo-5-methoxyaniline |
95970-21-1 | 95% | 1g |
£235.00 | 2022-03-01 | |
1PlusChem | 1P00IK5M-250mg |
Benzenamine, 3,4-dibromo-5-methoxy- |
95970-21-1 | 95% | 250mg |
$131.00 | 2025-03-01 | |
1PlusChem | 1P00IK5M-1g |
Benzenamine, 3,4-dibromo-5-methoxy- |
95970-21-1 | 95% | 1g |
$260.00 | 2025-03-01 | |
1PlusChem | 1P00IK5M-5g |
Benzenamine, 3,4-dibromo-5-methoxy- |
95970-21-1 | 95% | 5g |
$780.00 | 2025-03-01 | |
1PlusChem | 1P00IK5M-25g |
Benzenamine, 3,4-dibromo-5-methoxy- |
95970-21-1 | 95% | 25g |
$2593.00 | 2025-03-01 | |
Alichem | A019148675-5g |
3,4-Dibromo-5-methoxyaniline |
95970-21-1 | 95% | 5g |
$782.04 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648831-25g |
3,4-Dibromo-5-methoxyaniline |
95970-21-1 | 98% | 25g |
¥33496.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648831-5g |
3,4-Dibromo-5-methoxyaniline |
95970-21-1 | 98% | 5g |
¥10074.00 | 2024-04-23 | |
A2B Chem LLC | AI65130-250mg |
3,4-Dibromo-5-methoxyaniline |
95970-21-1 | 95% | 250mg |
$125.00 | 2024-07-18 | |
Fluorochem | 061628-250mg |
3,4-Dibromo-5-methoxyaniline |
95970-21-1 | 95% | 250mg |
£118.00 | 2022-03-01 |
3,4-Dibromo-5-methoxyaniline Related Literature
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Additional information on 3,4-Dibromo-5-methoxyaniline
3,4-Dibromo-5-Methoxyaniline: A Comprehensive Overview
3,4-Dibromo-5-methoxyaniline (CAS No. 95970-21-1) is a brominated aromatic amine with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring bromine atoms at the 3 and 4 positions and a methoxy group at the 5 position on the aniline ring, has garnered attention due to its versatile reactivity and potential for functionalization in advanced materials.
Recent studies have highlighted the importance of brominated aromatic amines like 3,4-dibromo-5-methoxyaniline in the synthesis of high-performance polymers and organic semiconductors. Researchers have demonstrated that the presence of bromine substituents enhances the electronic properties of the molecule, making it a valuable precursor for materials exhibiting improved charge transport characteristics.
The synthesis of 3,4-dibromo-5-methoxyaniline typically involves multi-step reactions, including bromination and methylation processes. Advanced methodologies, such as catalytic bromination using selective catalysts or directed metallation strategies, have been explored to optimize yield and purity. These advancements underscore the compound's role in modern synthetic chemistry.
In terms of applications, 3,4-dibromo-5-methoxyaniline has found utility in the development of functional materials for optoelectronic devices. Its ability to undergo further functionalization enables its use in creating tailored structures for applications ranging from organic light-emitting diodes (OLEDs) to sensors.
Environmental considerations are also a focus in recent studies involving brominated aromatic amines. Research into their biodegradation pathways and ecological impact is essential for sustainable practices in chemical manufacturing.
In conclusion, 3,4-dibromo-5-methoxyaniline (CAS No. 95970-21-1) stands as a pivotal compound in contemporary chemical research and industrial applications. Its unique properties and versatile reactivity continue to drive innovation across multiple disciplines.
95970-21-1 (3,4-Dibromo-5-methoxyaniline) Related Products
- 478042-15-8(2-[(3-Chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone)
- 2097969-21-4(2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol)
- 1804762-38-6(6-(Chloromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-acetic acid)
- 1502794-74-2(1-Phenyl-3-piperidineacetic acid)
- 1823349-06-9(6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one)
- 1208955-63-8(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide)
- 902316-21-6(1-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-yl-4-(6-methylpyridin-2-yl)piperazine)
- 1396792-03-2(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide)
- 886940-47-2(ethyl 4-2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)
- 930471-23-1(1-(3-benzyladamantane-1-carbonyl)-4-ethylpiperazine)



